molecular formula C8H16O4 B2704529 [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol CAS No. 130369-33-4

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Cat. No. B2704529
CAS RN: 130369-33-4
M. Wt: 176.212
InChI Key: BCXOBYJPCUTNTN-UHFFFAOYSA-N
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Description

“[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol” is a chemical compound with the CAS Number: 2247107-61-3 . It has a molecular weight of 144.21 . The IUPAC name for this compound is (3,3-dimethylcyclobutane-1,1-diyl)dimethanol . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 10 non-H bond(s), 2 rotatable bond(s), 1 four-membered ring(s), 2 hydroxyl group(s), and 2 primary alcohol(s) .


Physical And Chemical Properties Analysis

“[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol” is a powder that is stored at room temperature . It has a molecular weight of 144.21 .

Scientific Research Applications

Nanoparticle Synthesis

A hetero bicyclic compound, structurally similar to [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, was used as a reducing and stabilizing agent in the preparation of zinc nanoparticles. The resulting nanoparticles' morphology and structure were characterized by various techniques, demonstrating the compound's potential in the field of nanomaterials synthesis (Pushpanathan & Kumar, 2014).

Methanol as a Chemical Feedstock

Methanol, a part of the structure of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, is highlighted as a crucial raw material in the chemical industry. Its properties as a polar solvent for various inorganic salts and its role in various chemical processes, including methanol synthesis from CO2 hydrogenation, are noted. This indicates the potential application of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol in contributing to or enhancing such processes due to its structural composition (Offermanns et al., 2014).

Supercritical Fluid Reactions

The compound was involved in hydroxymethylation reactions of certain hydrocarbons in supercritical methanol. This suggests its potential application in chemical synthesis and modification processes, leveraging the unique properties of supercritical fluids for enhanced reaction rates and product yields (Nakagawa et al., 2003).

Catalysis in Chemical Synthesis

The involvement of methanol, a part of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, in various catalytic processes, such as the direct C–C coupling with allenes catalyzed by iridium, highlights the compound's potential in facilitating or enhancing such catalytic reactions. This could lead to the development of more efficient methods for the production of complex organic compounds (Moran et al., 2011).

Safety And Hazards

The safety data sheet for “[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol” indicates that it should be handled with care. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and a physician should be consulted. If swallowed, the mouth should be rinsed with water and a physician should be consulted .

properties

IUPAC Name

[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-11-8(12-2)3-7(4-8,5-9)6-10/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXOBYJPCUTNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(CO)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Synthesis routes and methods I

Procedure details

Diisopropyl 3,3-dimethoxy-cyclobutane-1,1-dicarboxylate (6.0 g, 20.8 mmol), prepared as described by P. E. Pigou and C. H. Schiesser, J Org Chem, 53, 3841-3 (1988), was dissolved in 200 mL of anhydrous diethyl ether and the ether solution was cooled to 0° C. with stirring under a nitrogen atmosphere. Lithium aluminum hydride (1.6 g, 42 mmol) was added to the ether solution in portions and the reaction mixture was stirred at 0° C. for 0.5 h. The reaction was then quenched by the addition of 1.6 mL of water, followed by 1.6 mL of 15% aqueous sodium hydroxide solution and 4.8 mL of water. The reaction mixture was filtered, the filter cake washed with diethyl ether and the combine ether filtrates were concentrated under reduced pressure. The residue (3.0 g) was dissolved in 2 mL of methylene chloride and purified on a 1.5×45 cm silica gel column eluted @ 2-3 psi with 200 mL of acetone:hexane (1:2 v/v), followed by 200 mL of acetone:hexane (1:1 v/v) to give 1.51 g (41% yield) of the title compound; MS DCI/NH3M-Z: 194 (M+NH4)+ ; 1H NMR (CDCl3) δ 1.99 (s, 4H), 2.35 (t, 2H-OH), 3.16 (s, 6H), 3.77 (d, 4H).
Quantity
6 g
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reactant
Reaction Step One
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1.6 g
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reactant
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0 (± 1) mol
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200 mL
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Yield
41%

Synthesis routes and methods II

Procedure details

At 0° C., to a solution of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (3.0 g, 0.010 mol) in THF (20 mL) was added 2.0 M of lithium tetrahydroaluminate in tetrahydrofuran (16 mL) slowly with stirring. The mixture was stirred for 2 h, allowing warm up to rt. At 0° C., to the reaction was added dropwise water (1.2 mL), 15% NaOH solution (1.2 mL) and water (3.6 mL) successively and the resultant mixture was stirred for 20 min at rt. The mixture was filtered and the filtrate was concentration to give the desired product (1.64 g, 89%) as colorless oil which was used directly in the next step without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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20 mL
Type
solvent
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16 mL
Type
solvent
Reaction Step One
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Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
[Compound]
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resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

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